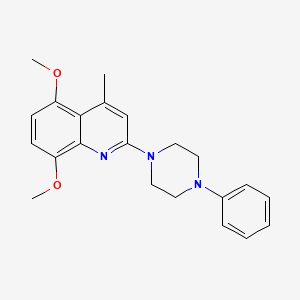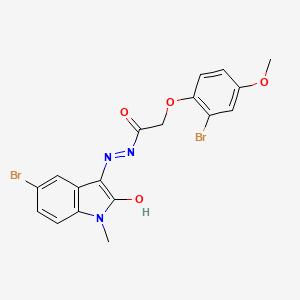![molecular formula C17H17N5O B5985801 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5985801.png)
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one, also known as ADP, is a synthetic compound that has been extensively studied for its various biological properties. It is a member of the triazine family of compounds and has been found to have a wide range of applications in scientific research.
Mécanisme D'action
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one inhibits the activity of CDKs by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate and thereby inhibits downstream signaling pathways. 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit other protein kinases such as glycogen synthase kinase 3 (GSK-3) and polo-like kinase 1 (Plk1).
Biochemical and Physiological Effects:
The inhibition of CDK activity by 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one in lab experiments is its high specificity for CDKs. This allows researchers to selectively target these kinases and study their function in various biological processes. However, 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one can also have off-target effects on other protein kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one and its biological properties. One area of interest is the development of more potent and selective inhibitors of CDKs. Another area of interest is the use of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one in combination with other drugs for the treatment of cancer. Additionally, the study of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one's effects on other biological processes such as neurodegeneration and inflammation is an area of active research.
Méthodes De Synthèse
The synthesis of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one involves the reaction of 2,4-dimethylaniline with cyanuric chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has been used extensively in scientific research due to its ability to inhibit protein kinases. It has been found to be particularly effective in inhibiting the activity of cyclin-dependent kinases (CDKs). This property has led to its use in the study of the cell cycle and cancer biology.
Propriétés
IUPAC Name |
6-anilino-4-(2,4-dimethylanilino)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-11-8-9-14(12(2)10-11)19-16-20-15(21-17(23)22-16)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H3,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROZVYYVWJUMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=O)NC(=N2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5985719.png)

![ethyl 5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5985726.png)
![N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]-2-(5-methyl-2H-tetrazol-2-yl)acetamide](/img/structure/B5985727.png)
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5985737.png)
![2-amino-5-hydroxy-10-methyl-4-(4-nitrophenyl)-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5985745.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5985761.png)
![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5985774.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5985785.png)
![5-(2-furyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5985793.png)
![N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5985808.png)

![ethyl 3-(2-methoxyethyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5985825.png)